molecular formula C16H29NO3 B6185861 tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 2680528-18-9

tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B6185861
CAS RN: 2680528-18-9
M. Wt: 283.4
InChI Key:
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Description

Tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate, or tert-butyl 9-HMAA for short, is a synthetic molecule that has become increasingly popular in scientific research. It has been studied for its potential applications in biochemistry, physiology, and drug development.

Scientific Research Applications

Tert-butyl 9-HMAA has been studied for its potential applications in biochemistry, physiology, and drug development. It has been used as a model compound to study the structure-activity relationships of molecules, as well as to study the mechanisms of drug action. It has also been studied for its potential applications in enzyme inhibition, enzyme activation, and drug delivery.

Mechanism of Action

Tert-butyl 9-HMAA is believed to act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is believed to act by binding to the active site of the enzyme, blocking the active site and preventing the enzyme from catalyzing its reaction. It is also believed to act as an activator of certain enzymes, such as the proteasome.
Biochemical and Physiological Effects
Tert-butyl 9-HMAA has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. It has also been found to have an inhibitory effect on the activity of the proteasome, which is involved in the breakdown of proteins. In addition, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the synthesis of fatty acids and cholesterol.

Advantages and Limitations for Lab Experiments

Tert-butyl 9-HMAA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of laboratory conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also not very stable in the presence of strong acids or bases, making it difficult to use in certain types of experiments.

Future Directions

Tert-butyl 9-HMAA has potential applications in drug development and other areas of scientific research. Further research is needed to better understand its mechanism of action and potential effects on biochemical and physiological processes. Additionally, further research is needed to develop methods to increase its solubility in aqueous solutions and to improve its stability in the presence of strong acids and bases. Finally, further research is needed to explore its potential applications in enzyme inhibition, enzyme activation, and drug delivery.

Synthesis Methods

Tert-butyl 9-HMAA can be synthesized using a variety of methods, including the direct synthesis of the molecule from its precursors and the synthesis of the molecule from its derivatives. The direct synthesis involves the reaction of tert-butyl alcohol with 9-methyl-3-azaspiro[5.5]undecane-3-carboxylic acid in the presence of a base catalyst. The reaction of the acid and alcohol produces tert-butyl 9-HMAA and water. The synthesis of the molecule from its derivatives involves the reaction of the tert-butyl alcohol with the acid chloride of 9-methyl-3-azaspiro[5.5]undecane-3-carboxylic acid in the presence of a base catalyst. This reaction produces tert-butyl 9-HMAA and hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves the reaction of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate with a suitable reagent to form the desired compound.", "Starting Materials": [ "tert-butylamine", "9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "chloroform", "methanol", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate", "a. Dissolve 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylic acid (1.0 g, 4.2 mmol), DCC (1.1 g, 5.3 mmol), and DMAP (0.1 g, 0.8 mmol) in chloroform (20 mL) and stir at room temperature for 30 minutes.", "b. Add tert-butylamine (0.6 mL, 5.3 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "d. Purify the crude product by column chromatography using methanol/diethyl ether (1:9) as the eluent to obtain tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate as a white solid (yield: 70%).", "Step 2: Synthesis of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate", "a. Dissolve tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate (0.5 g, 1.5 mmol) in methanol (10 mL) and add sodium bicarbonate (0.3 g, 3.6 mmol).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Filter the reaction mixture to remove any insoluble material and evaporate the solvent under reduced pressure.", "d. Purify the crude product by column chromatography using methanol/diethyl ether (1:9) as the eluent to obtain tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate as a white solid (yield: 80%).", "Step 3: Synthesis of tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate", "a. Dissolve tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate (0.5 g, 1.5 mmol) in chloroform (10 mL) and add sodium chloride (0.5 g, 8.5 mmol) and water (5 mL).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Extract the organic layer with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "d. Evaporate the solvent under reduced pressure to obtain tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate as a white solid (yield: 85%)." ] }

CAS RN

2680528-18-9

Product Name

tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate

Molecular Formula

C16H29NO3

Molecular Weight

283.4

Purity

0

Origin of Product

United States

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